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lambda Spi-1

serpin reactive center loop protease specificity structure-function divergence

lambda Spi-1 (also designated SPI-1, Serpin A3L, CPI-23, or contrapsin-like protease inhibitor is a rat serine protease inhibitor (serpin) encoded by the Serpina3l gene on rat chromosome 6. It belongs to the clade A serpin family and was originally cloned from rat liver cDNA libraries alongside its closest paralog, lambda Spi-2, to which it bears 87% amino acid identity.

Molecular Formula C6H10N2
Molecular Weight 0
CAS No. 129712-62-5
Cat. No. B1178712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelambda Spi-1
CAS129712-62-5
Synonymslambda Spi-1
Molecular FormulaC6H10N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

lambda Spi-1 (CAS 129712-62-5) for Research Procurement: Compound Class, Gene Family, and Core Biochemical Context


lambda Spi-1 (also designated SPI-1, Serpin A3L, CPI-23, or contrapsin-like protease inhibitor 3) is a rat serine protease inhibitor (serpin) encoded by the Serpina3l gene on rat chromosome 6 [1]. It belongs to the clade A serpin family and was originally cloned from rat liver cDNA libraries alongside its closest paralog, lambda Spi-2, to which it bears 87% amino acid identity [2]. Despite this high homology, lambda Spi-1 possesses a divergent reactive center loop (RCL) sequence that is predicted to confer distinct protease specificity relative to Spi-2 and other family members such as alpha-1-antitrypsin and alpha-1-antichymotrypsin [2]. Lambda Spi-1 expression is strongly induced by growth hormone (GH) in a dexamethasone-dependent manner and is restricted to liver and heart tissues, distinguishing it from other in-class serpins with broader or different tissue distribution profiles [3].

Why Generic Substitution Fails: lambda Spi-1 vs. Spi-2 and Other In-Class Serpins — Regulatory and Structural Non-Interchangeability


Although lambda Spi-1 and lambda Spi-2 share 87% amino acid identity and both mRNAs are approximately 1900 bases, they cannot be treated as interchangeable research reagents [1]. The two proteins exhibit substantial divergence within their reactive center loop sequences, the critical determinant of protease target specificity in serpins, meaning that functional substitution of Spi-1 by Spi-2 carries a high risk of altered inhibitory profiles [1]. Furthermore, Spi-1 demonstrates a distinct hormonal regulatory architecture: its GH-mediated induction requires dexamethasone as a permissive factor (removal decreases Spi-1 mRNA to approximately 10% of stimulated controls), a regulatory feature that may differ from Spi-2 and Spi-3 [2]. Procurement of the correct clone, recombinant protein, or antibody validated against lambda Spi-1 — rather than an in-class analog — is essential for experimental reproducibility in studies of hepatic serpin biology, GH signal transduction, or acute-phase regulation [3].

Product-Specific Quantitative Evidence Guide: lambda Spi-1 (CAS 129712-62-5) — Differentiating Data vs. Closest Analogs


Reactive Center Loop Sequence Divergence: lambda Spi-1 vs. lambda Spi-2 — 13% Amino Acid Dissimilarity Concentrated in the Specificity-Determining Domain

Lambda Spi-1 and lambda Spi-2 share 87% amino acid identity overall, but the remaining 13% sequence divergence is not randomly distributed; nucleotide and deduced amino acid sequences aligning with the reactive centers of known serpin family members differ substantially between Spi-1 and Spi-2 [1]. This pattern — accelerated evolution concentrated in the RCL — is a hallmark of functional divergence among serpins, directly implying that Spi-1 and Spi-2 have evolved to inhibit different target proteases or to do so with different kinetics [1]. In contrast, Spi-2 shows 78% homology with mouse contrapsin, 60% with human alpha-1-antichymotrypsin, and only 51–55% with alpha-1-antitrypsin, placing Spi-1 at a similar or greater phylogenetic distance from these well-characterized serpins [1].

serpin reactive center loop protease specificity structure-function divergence

Tissue-Specific Expression Restriction: Spi-1 in Liver and Heart vs. Broader or Distinct Patterns of Spi-2 and Spi-3

Using a sensitive RNase protection assay, Spi-1 mRNA was detected in rat liver and heart but was absent from kidney and brain [1]. This restricted expression pattern is a key differentiator from Spi-2 and Spi-3 (contrapsin), which exhibit distinct tissue and cell-type expression profiles: Spi-2 is constitutively expressed in liver and is regulated differently during inflammation, while SPI-3 mRNA is detectable in rat liver by in situ hybridization and is also expressed in pancreatic beta-cells and ocular tissues under inflammatory conditions [2][3]. For researchers studying tissue-specific serpin function, substituting Spi-2 or Spi-3 for Spi-1 may yield false-negative results in heart and false-positive results in tissues where Spi-2 or Spi-3, but not Spi-1, are expressed.

tissue distribution RNase protection assay serpin expression profiling

Dexamethasone-Dependent GH Induction: Quantitative Modulation of Spi-1 mRNA Levels — A Regulatory Signature Not Demonstrated for Spi-2

In primary rat hepatocyte cultures, eliminating dexamethasone from serum-free medium reduced Spi-1 mRNA levels to approximately 10% of GH-stimulated controls, establishing dexamethasone as a required permissive factor for GH-mediated Spi-1 induction [1]. Furthermore, when only dexamethasone and glucagon were present (with insulin omitted), bGH induction of Spi-1 mRNA was 75% higher (p < 0.01) than levels observed with insulin also present, revealing a suppressive effect of insulin on Spi-1 expression [1]. This specific hormonal regulatory signature — dexamethasone permissiveness combined with insulin suppression — has not been reported for Spi-2 in comparable experimental systems, suggesting divergent upstream regulatory mechanisms that may serve as a functional fingerprint for discriminating Spi-1 from Spi-2 activity in hepatocyte models.

growth hormone signaling dexamethasone permissiveness hepatocyte culture

Divergent Acute-Phase Regulation: SPI-1, SPI-2, and SPI-3 Are Differentially Regulated During Inflammation — Class II Acute Phase Protein Classification

All three SPI proteins (SPI-1, SPI-2, and SPI-3) are classified as class II acute phase proteins whose hepatic expression is regulated by interleukin-6 (IL-6) and leukemia inhibitory factor (LIF) in synergy with glucocorticoids [1]. Critically, however, their expression is regulated differently in healthy versus inflamed animals, with each gene responding to distinct cytokine and hormonal inputs [1]. SPI-2 is constitutively expressed in liver of normal rats and is significantly decreased during inflammation, while SPI-3 mRNA shows inducible expression in liver and extrahepatic sites [1][2]. IL-1, TGF-beta1, HGF, PMA, and IL-8 had no effect on contrapsin mRNA levels, confirming pathway specificity [1]. This differential acute-phase regulation means that Spi-1 cannot be used as a generic surrogate for Spi-2 or Spi-3 in inflammation models, as each family member follows a distinct temporal and cytokine-dependent expression trajectory.

acute phase response interleukin-6 contrapsin regulation

Best Research Application Scenarios for lambda Spi-1 (CAS 129712-62-5): Where Compound-Specific Selection Is Scientifically Justified


GH-Regulated Hepatic Gene Expression Studies Requiring Dexamethasone-Permissive Transcriptional Models

Investigators studying growth hormone signal transduction in liver should select lambda Spi-1 as an endpoint gene when the experimental design requires a dexamethasone-dependent, insulin-suppressible transcriptional readout. The documented 90% reduction in Spi-1 mRNA upon dexamethasone withdrawal and 75% enhancement upon insulin omission provide a quantifiable dynamic range for assessing GH receptor signaling integrity in primary hepatocyte cultures [1]. This regulatory fingerprint is unique to Spi-1 among the three contrapsin family members based on published evidence, making Spi-1-specific qPCR probes or antibodies essential for unambiguous interpretation.

Cardiac Serpin Biology and Tissue-Restricted Protease Inhibition Research

Spi-1 is the only member of the SPI/contrapsin family with confirmed cardiac expression, as demonstrated by RNase protection assay [1]. Researchers investigating serpin function in heart physiology, cardiac remodeling, or cardioprotective protease inhibition should procure Spi-1-specific reagents, as Spi-2 and Spi-3 probes or antibodies are unlikely to detect the relevant serpin species in cardiac tissue and may generate false-negative results. Conversely, Spi-1 reagents are appropriate for experiments where kidney and brain serve as valid negative-control tissues, as Spi-1 mRNA is absent from these organs [1].

Serpin Structure-Function Studies Leveraging Reactive Center Loop Sequence Divergence

The documented 13% amino acid divergence between lambda Spi-1 and lambda Spi-2, concentrated in the reactive center loop region, provides a natural comparative system for structure-function analysis of serpin protease specificity determinants [1]. Procurement of both lambda Spi-1 and lambda Spi-2 as purified recombinant proteins or expression constructs enables domain-swap mutagenesis experiments to map which RCL residues dictate differential target protease recognition, leveraging the fact that the two proteins share 87% overall identity but have evolved distinct reactive centers — a rare and valuable experimental paradigm within the serpin superfamily [1].

Acute Inflammation and Cytokine-Response Models Requiring Gene-Specific Discrimination Among Contrapsin Family Members

In rodent models of acute inflammation, sepsis, or cytokine challenge, all three SPI proteins are classified as class II acute phase proteins regulated by IL-6 and LIF with glucocorticoids, but their expression trajectories diverge qualitatively during the inflammatory response [1]. SPI-2 mRNA decreases during inflammation, while SPI-3 is induced in multiple tissues [1][2]. Spi-1-specific reagents are required to avoid confounding signals from Spi-2 and Spi-3 when quantifying contrapsin family member expression in liver or extrahepatic tissues during acute-phase studies. Generic 'contrapsin' antibodies that do not discriminate among SPI-1, SPI-2, and SPI-3 will produce data reflecting the composite behavior of three differentially regulated genes, obscuring gene-specific regulatory patterns [1].

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